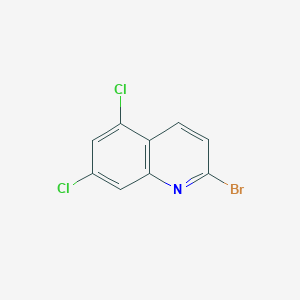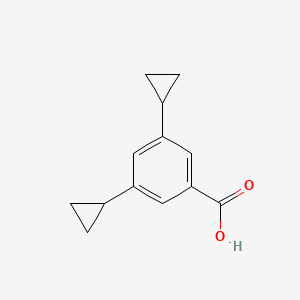
3,5-Dicyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyclopropylbenzoic acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylbenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 3,5-dicyclopropylbenzaldehyde or 3,5-dicyclopropylbenzophenone.
Reduction: Formation of 3,5-dicyclopropylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dicyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyclopropylbenzoic acid involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyclopropyl groups.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of cyclopropyl groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of cyclopropyl groups.
Uniqueness: 3,5-Dicyclopropylbenzoic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3,5-dicyclopropylbenzoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2,(H,14,15) |
Clave InChI |
LCIRPHOZLHVGCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
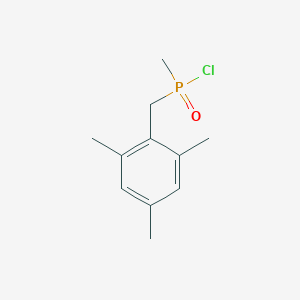
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

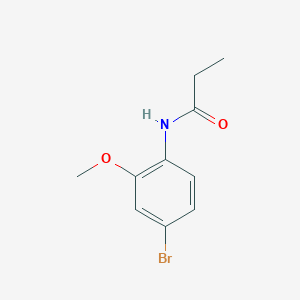
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

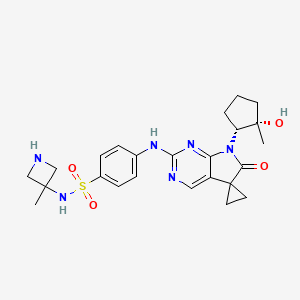
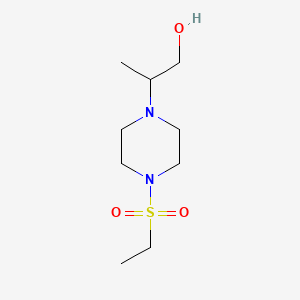

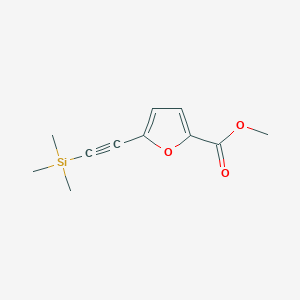
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
